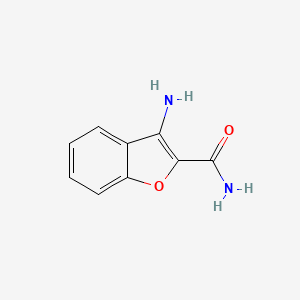

3-Aminobenzofuran-2-carboxamide

Descripción general

Descripción

3-Aminobenzofuran-2-carboxamide is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobenzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hydroxybenzamide with an appropriate amine source under acidic or basic conditions to form the benzofuran ring . The reaction conditions often include temperatures ranging from 100°C to 150°C and the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Análisis De Reacciones Químicas

C–H Arylation at the C3 Position

Palladium-catalyzed C–H arylation enables the introduction of aryl or heteroaryl groups at the C3 position of the benzofuran scaffold. This reaction is highly modular and efficient for generating derivatives .

| Reagents/Conditions | Substituents | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, Ag₂CO₃, DMF, 120°C | Aryl, heteroaryl | 72–94% | |

| Au(I) catalyst, iodobenzene, DCM | Iodo derivatives | 65–88% |

Example:

Reaction with 8-aminoquinoline-directed C–H arylation installs substituents like phenyl or pyridyl groups, enhancing molecular complexity for drug discovery .

Transamidation of the Carboxamide Group

The carboxamide group undergoes transamidation with primary or secondary amines, enabling diversification of the –CONH₂ moiety .

Mechanism:

The reaction proceeds via intermediate N-acyl-Boc-carbamates, followed by aminolysis to afford the final products .

Oxidative Ring-Opening Reactions

Under oxidative conditions, the benzofuran ring undergoes cleavage, forming ketoimine derivatives .

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOtBu/O₂ | Toluene, 140°C, 16h | 5a (Ketoimine derivative) | 28% | |

| DTBP (radical initiator) | Toluene, 140°C, 3h | 5a (Ketoimine derivative) | 65% |

Mechanistic Insight:

A radical pathway involving tBuO- radicals generated from NaOtBu and molecular oxygen drives the ring-opening .

Dehydration to Nitriles

The primary carboxamide group can be dehydrated to a nitrile under basic conditions .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| POCl₃, pyridine, reflux | 3-Aminobenzofuran-2-carbonitrile | 85% |

Application:

Nitrile derivatives serve as intermediates for further functionalization in medicinal chemistry .

Electrophilic Substitution on the Benzofuran Ring

The electron-rich benzofuran ring undergoes electrophilic substitution, particularly at the C5 position.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, DCM, 0°C | 5-Bromo-3-aminobenzofuran-2-carboxamide | 78% | |

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-3-aminobenzofuran-2-carboxamide | 62% |

Mechanistic Considerations

- Radical Pathways: Oxidative ring-opening involves tBuO- radicals, as evidenced by suppression under anaerobic conditions .

- Transition Metal Catalysis: Pd and Au catalysts enable regioselective C–H functionalization .

- Acid/Base-Mediated Reactions: Transamidation and dehydration rely on Brønsted or Lewis acid/base interactions .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

3-Aminobenzofuran-2-carboxamide is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its unique structural properties facilitate the development of drugs that exhibit enhanced efficacy and reduced side effects.

Case Study:

Research has shown that derivatives of 3-aminobenzofuran compounds have been designed as potent inhibitors of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. These derivatives demonstrated significant inhibition activity, suggesting their potential as multifunctional agents in neuropharmacology .

Biochemical Research

Enzyme Interactions and Metabolic Pathways:

The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways. This research contributes valuable insights into cellular processes and identifies potential therapeutic targets.

Example Application:

In one study, 3-aminobenzofuran derivatives were synthesized to explore their interaction with various enzymes involved in metabolic pathways, allowing researchers to better understand their roles in disease mechanisms .

Material Science

Development of Novel Materials:

this compound is being explored for its potential in creating innovative materials such as polymers and coatings that exhibit enhanced chemical resistance and durability.

Research Findings:

Studies have indicated that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation, making it suitable for various industrial applications .

Analytical Chemistry

Reference Standard Usage:

In analytical chemistry, this compound serves as a reference standard in various analytical methods. It aids in the accurate quantification of related compounds within complex mixtures.

Application Example:

It has been used in high-performance liquid chromatography (HPLC) to establish baseline measurements for related benzofuran derivatives, ensuring precise analytical results .

Environmental Science

Assessment of Environmental Pollutants:

The compound is also investigated for its role in assessing environmental pollutants, contributing to the development of remediation strategies.

Case Study:

Research has focused on utilizing this compound derivatives as chemosensors for detecting metal ions in environmental samples. For instance, a specific chemosensor derived from this compound showed selective detection capabilities for zinc ions with a detection limit of 1.08 µM, indicating its potential use in environmental monitoring .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-Aminobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in malignant cells . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparación Con Compuestos Similares

- 3-Aminothiophene-2-carboxamide

- 2-Aminobenzimidazole

- 2-Aminobenzothiazole

- 2-Aminobenzoxazole

Comparison: 3-Aminobenzofuran-2-carboxamide is unique due to its benzofuran core structure, which imparts distinct biological activities compared to its analogs. For instance, while 3-Aminothiophene-2-carboxamide and 2-Aminobenzimidazole share similar functional groups, their core structures (thiophene and benzimidazole, respectively) result in different pharmacological profiles and biological activities . The benzofuran core in this compound is associated with a broader range of biological activities, making it a versatile compound in medicinal chemistry .

Actividad Biológica

3-Aminobenzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating neurological disorders such as Alzheimer's disease. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and various applications in pharmaceutical and biochemical research.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves modular synthetic routes that allow for the introduction of various substituents at the C3 position of the benzofuran scaffold. A notable method employs directed C–H arylation and transamidation chemistry, which enhances the efficiency and diversity of the resulting compounds . This approach is advantageous for generating collections of benzofuran derivatives suitable for biological screening.

Inhibition of Acetylcholinesterase

One of the primary biological activities attributed to this compound derivatives is their inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study demonstrated that several derivatives exhibited potent inhibitory activities with IC50 values ranging from 0.64 to 81.06 µM . Notably, compound 5f , which contains a 2-fluorobenzyl moiety, displayed the most significant inhibitory effects against both AChE and BuChE.

| Compound | IC50 (AChE) μM | IC50 (BuChE) μM |

|---|---|---|

| 5a | 72.45 | 68.12 |

| 5f | 0.64 | 0.75 |

| 5e | 81.06 | 79.88 |

In addition to enzyme inhibition, these compounds also showed activity against self-induced and AChE-induced β-amyloid aggregation, a hallmark of Alzheimer's pathology. The thioflavin T assay indicated that certain derivatives could inhibit β-amyloid aggregation significantly better than donepezil, a standard treatment for Alzheimer's .

Cellular Studies

Further evaluations using MTT assays on PC12 cells revealed that compound 5f not only inhibited cholinesterases but also protected neuronal cells from toxicity induced by amyloid-beta aggregates . This multifunctional activity positions it as a promising candidate for further development in neuroprotective therapies.

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its unique structure enables the development of drugs with enhanced efficacy and reduced side effects .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways, providing insights into cellular processes that could lead to new therapeutic targets .

Environmental Science

Research has also explored its role in assessing environmental pollutants, contributing to remediation strategies aimed at mitigating chemical contamination .

Case Studies

- Alzheimer's Disease Treatment : A series of studies focused on synthesizing novel derivatives showed that compounds like 5f not only inhibit cholinesterases but also reduce amyloid aggregation, suggesting a dual mechanism beneficial for Alzheimer's treatment .

- Chemosensor Development : Another application involves creating fluorescent chemosensors based on benzofuran derivatives for detecting metal ions like Zn²⁺ and Fe³⁺. These sensors demonstrated high selectivity and sensitivity, showcasing the versatility of benzofuran scaffolds in analytical chemistry .

Propiedades

IUPAC Name |

3-amino-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOYSSLDDDZIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344933 | |

| Record name | 3-Amino-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54802-10-7 | |

| Record name | 3-Amino-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminobenzofuran-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Aminobenzofuran-2-carboxamide contribute to the detection of zinc ions in the reported sensor?

A1: In the study, this compound serves as a crucial building block for the fluorescent sensor. When reacted with 4-diethylaminosalicylaldehyde, it forms compound 1, the active sensing molecule. The researchers propose that the nitrogen and oxygen atoms within the this compound structure, specifically the amide and furan moieties, participate in the chelation of zinc ions []. This binding event induces changes in the molecule's electronic structure, leading to the observed fluorescence increase, effectively signaling the presence of Zn2+.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.